Lipophilicity (XLogP3-AA) as a Differentiator for Membrane Permeability Versus Non-Ether Fluorinated Acids
The computed lipophilicity (XLogP3-AA) of 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid is 1.5, a value that is significantly higher than the comparator, 2-(2,2,2-trifluoroethoxy)acetic acid (CAS 675-67-2), which has an XLogP3-AA of 0.8 [1]. The target compound also exhibits higher lipophilicity than trifluoroacetic acid (cLogP 0.63) [2] and difluoroacetic acid (LogP 0.6) . This quantifiable increase in lipophilicity, driven by the α,α-difluoro substitution, provides a distinct advantage for applications requiring enhanced passive membrane permeability or altered pharmacokinetic properties.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA / cLogP / LogP) |
|---|---|
| Target Compound Data | 1.5 (XLogP3-AA) |
| Comparator Or Baseline | 2-(2,2,2-trifluoroethoxy)acetic acid: 0.8 (XLogP3-AA); Trifluoroacetic acid (TFA): 0.63 (cLogP); Difluoroacetic acid (DFA): 0.6 (LogP) |
| Quantified Difference | Target compound is 0.7 log units more lipophilic than the direct ether analog and >0.8 log units more lipophilic than TFA or DFA. |
| Conditions | Computed values using XLogP3 3.0 or cLogP algorithms; comparative data from PubChem and other standard computational chemistry sources. |
Why This Matters
This 0.7-0.8 log unit difference in lipophilicity can translate into a measurable, albeit context-dependent, improvement in passive membrane diffusion, making the target compound a more suitable intermediate or scaffold for designing central nervous system (CNS)-penetrant or other lipophilicity-dependent drug candidates.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4738453, 2-(2,2,2-Trifluoroethoxy)acetic acid. Accessed April 16, 2026. View Source
- [2] Probes & Drugs Portal. trifluoroacetic acid (PD148433). Accessed April 16, 2026. View Source
